![molecular formula C8H4IN3 B1404854 3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 885276-26-6](/img/structure/B1404854.png)
3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
“3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 . This compound is in the form of a powder .
Synthesis Analysis
The synthesis of “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” and similar compounds has been the subject of several studies . One method involves the ultrasound-assisted iodination of imidazo[1,2-a]pyridines via C–H functionalization mediated by tert-Butyl Hydroperoxide . This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent .Molecular Structure Analysis
The molecule contains a total of 16 atoms, including 4 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 1 Iodine atom . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitrile .Chemical Reactions Analysis
The chemical reactions involving “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” have been studied in several papers . For instance, one study reported a novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at their C3 position .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives are known for their potential in optoelectronic applications due to their luminescent properties. They can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and optical characteristics .
Sensors
The chemical structure of these compounds allows them to interact with various substances, making them suitable for use in sensor technology. They can be functionalized to detect gases, ions, or organic molecules with high sensitivity and selectivity .
Anti-Cancer Drugs
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit anti-cancer activities. They can be designed to target specific pathways in cancer cells, offering a route for the development of new oncology treatments .
Confocal Microscopy and Imaging
Due to their luminescent properties, these compounds can serve as emitters in confocal microscopy and imaging techniques. This application is crucial for biological research where visualization of cells and tissues is required .
Pharmaceutical Chemistry
In pharmaceutical chemistry, imidazo[1,2-a]pyridine derivatives are valuable scaffolds for drug development. Their modifiable structure allows for the creation of a wide range of therapeutic agents .
Organic Synthesis
These heterocyclic scaffolds are also important in organic synthesis. They provide a framework for constructing complex molecules with diverse biological activities .
Safety and Hazards
Future Directions
The future directions for “3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile” could involve further exploration of its synthesis methods and potential applications. For instance, one study highlighted the recent synthetic pathways of imidazo[1,2-a]pyridines, suggesting potential areas for future research .
properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCRHBDTAKEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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